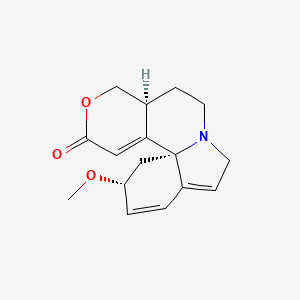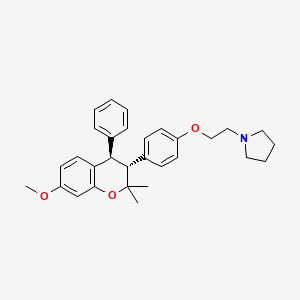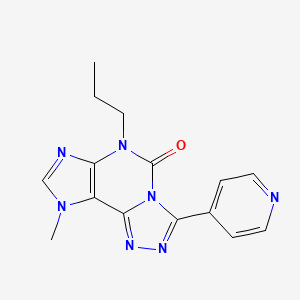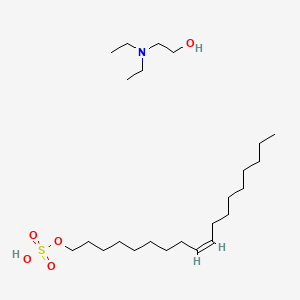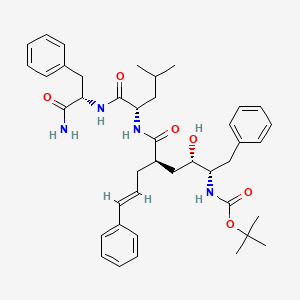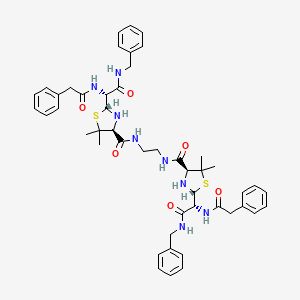
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenoxy- is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenoxy- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This is followed by de-Boc and cyclization reactions to form the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-step synthesis processes, optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, Boc anhydride, and various amine derivatives. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted dihydropyrimidine-2,4(1H,3H)-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenoxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of uridine phosphorylase, an enzyme involved in the metabolism of nucleosides . This inhibition can lead to the accumulation of nucleosides, which can have various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
- 6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione
- 6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-phenoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a hydroxyethoxy group and a phenoxy group on the pyrimidine ring differentiates it from other similar compounds and contributes to its unique properties .
Propriétés
Numéro CAS |
131194-02-0 |
|---|---|
Formule moléculaire |
C14H16N2O5 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) |
Clé InChI |
GYZFHCDOACNPPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
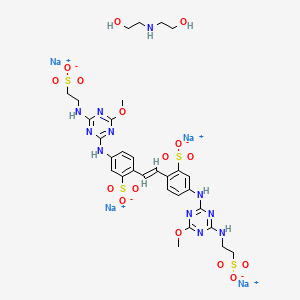
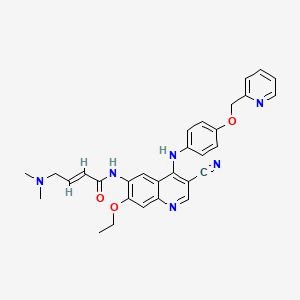
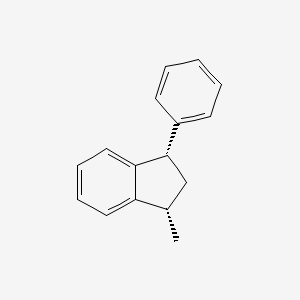
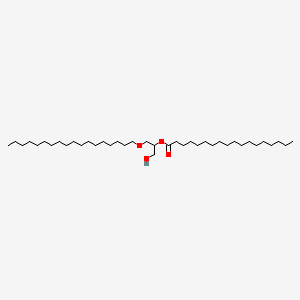
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
